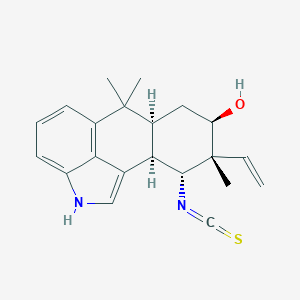

Hapalindole O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hapalindole O is a useful research compound. Its molecular formula is C21H24N2OS and its molecular weight is 352.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Introduction to Hapalindole O

This compound is a member of the hapalindole family of alkaloids, which are primarily derived from cyanobacteria, specifically from the genus Hapalosiphon. These compounds have garnered significant attention due to their diverse biological activities, including antibacterial, antimycotic, insecticidal, and potential antitumor properties. This article delves into the various applications of this compound, supported by case studies and data tables that highlight its significance in scientific research.

Antibacterial Activity

This compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Studies have shown that it is effective against multi-drug resistant (MDR) strains, which are a growing concern in clinical settings.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 μg/mL |

| Pseudomonas aeruginosa | 2.0 μg/mL |

| Streptococcus pneumoniae | 0.06 μg/mL |

The effectiveness of this compound against these pathogens suggests its potential as a lead compound for developing new antibiotics .

Antimycotic Properties

In addition to its antibacterial effects, this compound has demonstrated antifungal activity against various fungi, including strains of Candida and Aspergillus. The compound's low μg/mL values indicate strong efficacy.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 1.5 μg/mL |

| Aspergillus niger | 3.0 μg/mL |

This antifungal activity highlights the potential for this compound in treating fungal infections that are resistant to conventional therapies .

Cytotoxicity and Antitumor Activity

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. It has been found to inhibit cell proliferation and induce apoptosis in malignant cells.

| Cell Line | IC₅₀ Value |

|---|---|

| Prostate Cancer Cells | 4.8 μM |

| Neuroblastoma Cells | 6.7 μM |

These findings suggest that this compound could serve as a foundation for developing novel anticancer agents .

Immunomodulatory Effects

This compound has also shown promise in immunomodulation, particularly in T-cell proliferation inhibition. This property may be beneficial in treating autoimmune disorders.

| Assay Type | IC₅₀ Value |

|---|---|

| T-cell Proliferation | 1.56 μM |

The immunomodulatory effects indicate potential therapeutic applications beyond infectious diseases .

Biosynthesis and Production

The biosynthesis of this compound involves complex pathways originating from L-tryptophan, which undergoes several transformations to yield the final product. Recent advancements in synthetic biology have enabled the engineered production of hapalindoles in fast-growing cyanobacterial strains, significantly improving yield and accessibility for research .

Engineering Production Systems

Efforts to produce this compound synthetically include:

- Host Organisms : Engineering strains of Synechococcus elongatus for enhanced production.

- Gene Clusters : Utilizing biosynthetic gene clusters from native cyanobacterial species.

- Yield Optimization : Achieving titers of up to 3 mg/L through controlled expression systems.

This approach not only facilitates the study of hapalindoles but also opens avenues for exploring novel derivatives with enhanced bioactivities .

Propiedades

Número CAS |

106865-66-1 |

|---|---|

Fórmula molecular |

C21H24N2OS |

Peso molecular |

352.5 g/mol |

Nombre IUPAC |

(2R,3R,4R,5R,7S)-4-ethenyl-3-isothiocyanato-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraen-5-ol |

InChI |

InChI=1S/C21H24N2OS/c1-5-21(4)16(24)9-14-18(19(21)23-11-25)12-10-22-15-8-6-7-13(17(12)15)20(14,2)3/h5-8,10,14,16,18-19,22,24H,1,9H2,2-4H3/t14-,16+,18-,19+,21-/m0/s1 |

Clave InChI |

NUQRVLVXINMDRL-DJNKVENRSA-N |

SMILES |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |

SMILES isomérico |

C[C@@]1([C@@H](C[C@H]2[C@@H]([C@H]1N=C=S)C3=CNC4=CC=CC(=C43)C2(C)C)O)C=C |

SMILES canónico |

CC1(C2CC(C(C(C2C3=CNC4=CC=CC1=C43)N=C=S)(C)C=C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.